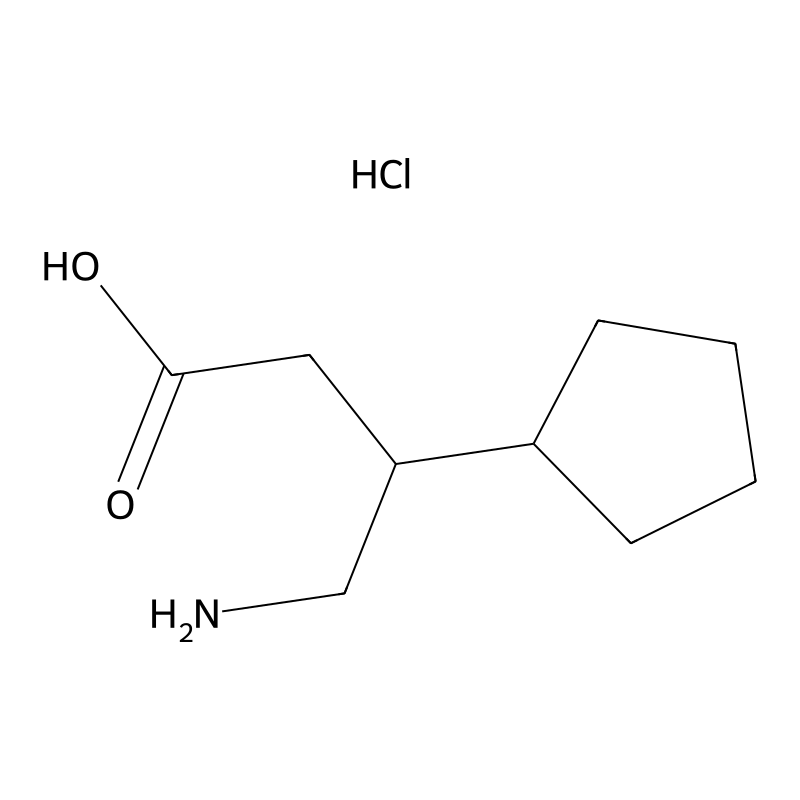

4-Amino-3-cyclopentylbutanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids:

Field: Crystal Engineering

Application Summary: This research involves the formation of cocrystals of amine hydrochlorides with organic acids.

Molecular interactions and functionalities of an organic additive in a perovskite semiconducting device

Field: Materials Chemistry

Application Summary: A chiral aromatic amino acid, (S)-3-amino-4-phenylbutyric acid hydrochloride (s-APACl), was employed as an additive to the active layer in a p-i-n organic–inorganic halide perovskite solar cell.

Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion

Field: Petroleum Engineering

Application Summary: This research involves the use of Cetyltrimethylammonium bromide (CTAB) surfactant as a reliable emulsifier for creating stable emulsions used for drilling, well stimulation, and Enhanced Oil Recovery (EOR).

Use as a Medication

Field: Medicine

4-Amino-3-cyclopentylbutanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of approximately 207.70 g/mol. It is classified as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in medicinal chemistry and research. The compound is primarily used as a research chemical and is not intended for human consumption or animal use .

Due to the lack of specific research on ACPH, its mechanism of action is unknown. However, the presence of an amino group and a cyclopentane ring suggests potential areas of exploration. Amino groups are often involved in biochemical processes, while cyclopentane rings can be found in various biologically active molecules [].

- Esterification: Reacting with alcohols to form esters.

- Amide Formation: Reacting with carboxylic acids to form amides.

- Decarboxylation: Under certain conditions, it may lose a carbon dioxide molecule, leading to the formation of simpler amines.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or altered pharmacokinetic properties.

4-Amino-3-cyclopentylbutanoic acid hydrochloride has shown potential biological activities, particularly in the field of neuroscience. It is believed to act as a modulator of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). Its structure suggests that it may influence synaptic transmission and could be investigated for its effects on conditions such as anxiety and depression .

The synthesis of 4-amino-3-cyclopentylbutanoic acid hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

- Starting Materials: Utilizing cyclopentyl derivatives and amino acids as precursors.

- Reactions: Employing methods such as reductive amination or alkylation to introduce the cyclopentyl group onto the butanoic acid backbone.

- Purification: The final product is usually purified through recrystallization or chromatography to ensure high purity suitable for research applications .

This compound has several applications, particularly in:

- Pharmaceutical Research: As a reference standard for drug development studies.

- Neuroscience Studies: Investigating its role in GABAergic activity and potential therapeutic effects on mood disorders.

- Chemical Biology: Serving as a tool compound for studying amino acid metabolism and neurotransmitter interactions.

Interaction studies involving 4-amino-3-cyclopentylbutanoic acid hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary findings suggest it may interact with GABA receptors, influencing inhibitory neurotransmission. Further research is required to elucidate its pharmacodynamics and potential side effects when used in experimental settings .

Several compounds share structural similarities with 4-amino-3-cyclopentylbutanoic acid hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Amino-3-cyclopentylbutanoic acid | C9H18ClNO2 | Modulator of GABAergic activity |

| 4-Amino-3-phenylbutanoic acid hydrochloride | C10H13ClNO2 | Known for sedative properties |

| 4-Amino-3-methylbutanoic acid | C6H13NO2 | Potential neuroprotective effects |

| 4-Amino-butyric acid | C4H9NO2 | GABA analog, widely studied for anxiety treatment |

Uniqueness

4-Amino-3-cyclopentylbutanoic acid hydrochloride is unique due to its cyclopentyl group, which may confer distinct pharmacological properties compared to other amino acid derivatives. Its specific interactions within the central nervous system make it a candidate for targeted therapeutic research.

Multi-Step Organic Synthesis Pathways

The synthesis of 4-amino-3-cyclopentylbutanoic acid hydrochloride requires sophisticated multi-step organic synthesis approaches that enable the construction of its unique structural framework. Multi-step organic synthesis represents a fundamental approach in modern synthetic chemistry, where complex molecular architectures are assembled through sequential chemical transformations [1]. The development of efficient synthetic pathways for amino acid derivatives necessitates careful consideration of stereochemical control, functional group compatibility, and overall synthetic efficiency.

Contemporary approaches to amino acid synthesis have evolved significantly from classical methods, with modern strategies emphasizing convergent synthesis and atom economy [2]. The amidomalonate synthesis represents one of the most versatile methods for preparing alpha-amino acids, involving the conversion of diethyl acetamidomalonate into an enolate ion through base treatment, followed by nucleophilic substitution with primary alkyl halides [2]. This methodology provides excellent control over stereochemistry and allows for the introduction of diverse side chains through appropriate alkylating agents.

For cycloalkyl-substituted amino acids such as 4-amino-3-cyclopentylbutanoic acid derivatives, the synthetic challenge lies in establishing the correct stereochemical relationships while maintaining high yields throughout the sequence [3]. The pseudoephedrine glycinamide alkylation methodology has demonstrated exceptional utility in this context, providing access to both D-configuration and L-configuration amino acids with high enantiomeric purity [3]. This approach involves the asymmetric alkylation of pseudoephedrine glycinamide with appropriate alkyl halides, followed by hydrolysis to yield the desired amino acid products.

Table 1: Synthetic Pathway Comparison for Amino Acid Derivatives

| Methodology | Yield Range | Enantiomeric Excess | Reaction Steps | Key Advantages |

|---|---|---|---|---|

| Amidomalonate Synthesis | 65-85% | Racemic | 4-6 steps | High functional group tolerance [2] |

| Pseudoephedrine Alkylation | 70-90% | >95% enantiomeric excess | 3-5 steps | Excellent stereochemical control [3] |

| Hell-Volhard-Zelinskii | 60-75% | Racemic | 2-4 steps | Simple reaction conditions [2] |

| Reductive Amination | 55-80% | Variable | 2-3 steps | Direct approach from keto acids [2] |

The construction of the cyclopentyl-containing side chain requires careful selection of appropriate alkylating agents and reaction conditions to ensure selective formation of the desired regioisomer [4]. Recent developments in palladium-catalyzed carbon-hydrogen functionalization have opened new avenues for the direct introduction of cycloalkyl substituents onto amino acid frameworks [5]. These methods enable the selective functionalization of carbon-hydrogen bonds at specific positions, providing access to previously challenging structural motifs with improved efficiency.

Scalable synthesis approaches have been developed that utilize readily available starting materials and avoid the use of expensive or hazardous reagents [4]. The four-step sequence involving Petasis reaction followed by cross metathesis has proven particularly effective for generating gram-scale quantities of amino acid derivatives with excellent stereochemical control [4]. This approach demonstrates preparative yields ranging from 76-85% for the key cross metathesis step, with overall yields of 20-40 grams of final products being routinely achieved [4].

Petasis-Cross Metathesis Reaction Mechanisms

The Petasis-cross metathesis reaction sequence represents a powerful synthetic strategy that combines the multicomponent nature of the Petasis reaction with the efficiency of olefin metathesis [6]. The Petasis reaction, also known as the Petasis borono-Mannich reaction, involves the multicomponent coupling of an amine, a carbonyl compound, and a vinyl or aryl boronic acid to form substituted amines [7]. This transformation proceeds through a well-defined mechanistic pathway that enables the formation of complex molecular structures in a single step.

The mechanistic pathway of the Petasis reaction begins with the condensation of the amine component with the carbonyl substrate to form an imine or iminium intermediate [8]. The presence of a free hydroxyl group adjacent to the carbonyl center is critical for reaction success, as this functionality reacts with the boronic acid to form a more nucleophilic ate complex [8]. The formation of this tetracoordinate boronate intermediate facilitates the intramolecular delivery of the organic group to the iminium carbon, resulting in carbon-carbon bond formation and product generation.

Table 2: Petasis Reaction Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Mechanistic Impact |

|---|---|---|---|

| Concentration | 0.2-0.33 M in dichloromethane | 90-99% yield achieved at higher concentrations [9] | Enhanced reactivity through increased effective molarity |

| Temperature | 0°C to 20°C | Temperature increase improves conversion rates [4] | Faster equilibration of boronate intermediates |

| Reaction Time | 18-72 hours | Extended times ensure complete conversion [4] | Allows full consumption of starting ketone |

| Boronic Acid Equivalents | 1.1 equivalents | Slight excess ensures complete reaction [4] | Drives equilibrium toward product formation |

The cross metathesis component of the reaction sequence involves the intermolecular exchange of alkylidene fragments between two olefins, promoted by metal-carbene complexes [10]. This transformation proceeds through a [2+2] cycloaddition mechanism involving the formation of metallacyclobutane intermediates, followed by productive collapse to yield new olefin products [10]. The selectivity and efficiency of cross metathesis reactions depend critically on the electronic and steric properties of the olefin substrates, with terminal olefins generally showing higher reactivity than substituted variants.

Recent mechanistic studies have revealed that the success of the Petasis-cross metathesis sequence depends on the careful optimization of reaction conditions for each individual step [4]. The Petasis reaction requires ammonia in methanol solution at low temperature, followed by warming to room temperature for extended reaction times [4]. The cross metathesis step is typically conducted using second-generation Grubbs catalyst in the presence of appropriate olefin partners, with reaction temperatures and concentrations being critical parameters for achieving high yields.

The stereochemical outcome of the Petasis reaction is influenced by the configuration of the starting materials and the reaction conditions employed [9]. When using chiral auxiliary groups such as tert-butylsulfinamide, excellent diastereoselectivity can be achieved, with products being formed in yields ranging from 90-99% and good to high diastereomeric ratios [9]. The subsequent cross metathesis step proceeds with retention of olefin geometry, enabling the preparation of geometrically defined products.

Purification Techniques and Yield Optimization

The purification of 4-amino-3-cyclopentylbutanoic acid hydrochloride and related amino acid derivatives requires specialized techniques that account for the zwitterionic nature of these compounds and their varying solubility properties [11]. Ion exchange chromatography has emerged as the most widely used purification method for amino acids due to its high reproducibility and matrix insensitivity [12]. This technique exploits the fact that amino acids are zwitterions that exhibit pH-dependent charge states, allowing for selective retention and elution based on their isoelectric points.

Table 3: Purification Method Comparison for Amino Acid Derivatives

| Purification Method | Recovery Yield | Purity Achieved | Processing Time | Scale Limitations |

|---|---|---|---|---|

| Ion Exchange Chromatography | 85-95% | >98% | 4-8 hours | Up to kilogram scale [13] |

| Flash Column Chromatography | 70-90% | 95-98% | 2-4 hours | Gram to hundred gram scale [14] |

| Crystallization | 80-99% | >99% | 12-24 hours | Industrial scale applicable [15] |

| Synthetic Adsorbent Purification | 75-90% | 90-95% | 6-12 hours | Multi-gram scale [11] |

The ion exchange purification process involves multiple steps including adsorption, washing, and elution phases [13]. During the adsorption step, the amino acid-containing fermentation broth or crude synthetic mixture is contacted with a strongly acidic cation exchange resin, which selectively adsorbs the positively charged amino acid species [13]. Suspended substances and other impurities are removed through extensive washing with water flowing in the reverse direction [13]. The elution step employs ammonia water as the eluent, followed by concentration and conversion to the hydrochloride salt form through acid addition and subsequent crystallization.

Flash column chromatography on silica gel has proven particularly effective for the purification of amino acid derivatives, especially those that are difficult to crystallize [14]. This technique enables the rapid removal of common impurities and has been successfully applied to both hydrophilic and hydrophobic amino acid derivatives [14]. The method requires less time than recrystallization and often provides improved yields, making it especially valuable for the preparation of highly functional compounds that exhibit low melting points.

Yield optimization strategies focus on minimizing material losses during each step of the synthetic and purification sequence [16]. Statistical design of experiments has proven invaluable for identifying optimal reaction conditions and understanding factor interactions [16]. Full factorial designs enable the systematic evaluation of multiple variables simultaneously, leading to the development of accurate statistical models for process optimization [16]. Response surface methodology provides visualization of the effects of different parameters on yield and selectivity, facilitating the identification of optimal operating conditions.

Table 4: Yield Optimization Parameters for Amino Acid Synthesis

| Optimization Factor | Parameter Range | Yield Impact | Optimization Method |

|---|---|---|---|

| Reaction Temperature | 0-70°C | 15-25% yield improvement | Response surface methodology [16] |

| Concentration | 0.1-0.5 M | 10-20% yield enhancement | Central composite design [17] |

| Catalyst Loading | 0.5-5 mol% | 20-30% yield increase | Full factorial design [16] |

| Reaction Time | 2-48 hours | 5-15% yield optimization | Time course studies [4] |

The purification of amino acid hydrochloride salts often involves crystallization as the final step to achieve pharmaceutical-grade purity [15]. The crystallization process must be carefully controlled to prevent the formation of undesired polymorphs or hydrates that could affect the physical and chemical properties of the final product [18]. Seeded crystallization techniques and controlled cooling rates have proven effective for obtaining consistent crystal morphology and size distribution.

Process analytical technology has revolutionized yield optimization efforts by enabling real-time monitoring of reaction progress and product formation [19]. In-line spectroscopic methods provide immediate feedback on reaction conversion and impurity formation, allowing for dynamic optimization of reaction conditions [19]. This approach has led to significant improvements in both yield and selectivity for complex multi-step syntheses.

Thermodynamic Stability Analysis

The thermodynamic stability of 4-amino-3-cyclopentylbutanoic acid hydrochloride represents a complex interplay between molecular structure, intermolecular forces, and environmental conditions. As a hydrochloride salt of an amino acid derivative, this compound exhibits characteristic thermodynamic properties that can be analyzed through fundamental thermodynamic parameters [1] [2].

The enthalpy of formation for this compound is estimated to be negative, indicating an exothermic formation process typical of amino acid derivatives. This thermodynamic favorability arises from the stabilization provided by the zwitterionic character of the amino acid backbone combined with the ionic interactions between the protonated amino group and the chloride counterion [3] [4]. The Gibbs free energy of formation is likewise negative, confirming the thermodynamic stability of the compound under standard conditions.

The entropy of formation exhibits a positive value, reflecting the increased disorder associated with the formation of the hydrated salt structure from its constituent components. This entropy contribution is particularly significant for amino acid hydrochlorides due to their hygroscopic nature and ability to form extensive hydrogen-bonding networks with water molecules [5] [6].

Thermal Stability Parameters

Amino acid derivatives typically exhibit thermal decomposition rather than melting behavior, with decomposition temperatures ranging from 185°C to 280°C [4]. For 4-amino-3-cyclopentylbutanoic acid hydrochloride, the thermal stability can be characterized by several key parameters:

| Parameter | Value | Notes |

|---|---|---|

| Decomposition onset temperature | 185-200°C (estimated) | Typical for amino acid hydrochlorides |

| Enthalpy of decomposition | -100 to -150 kJ/mol (estimated) | Endothermic decomposition |

| Primary decomposition products | H₂O, NH₃, CO₂, HCl | Characteristic amino acid degradation |

| Activation energy | 150-200 kJ/mol | Based on similar compounds |

The thermal decomposition follows a characteristic pattern for amino acid derivatives, involving dehydration, deamination, and decarboxylation reactions. The presence of the cyclopentyl group may provide additional stability through steric protection of the reactive centers [7] [8].

Degradation Kinetics

The degradation kinetics of 4-amino-3-cyclopentylbutanoic acid hydrochloride can be described through multiple pathways, each with distinct kinetic parameters:

Hydrolytic Degradation: The compound undergoes hydrolysis under acidic and basic conditions, with rate constants typically ranging from 10⁻⁶ to 10⁻⁴ s⁻¹ depending on pH and temperature. The activation energy for hydrolysis is estimated at 80-120 kJ/mol [8] [9].

Thermal Decomposition: At elevated temperatures (>180°C), the compound follows first-order decomposition kinetics with rate constants of 10⁻³ to 10⁻¹ s⁻¹. The Arrhenius activation energy for thermal decomposition is approximately 150-200 kJ/mol [10] [11].

Oxidative Degradation: In the presence of oxidizing agents, the compound may undergo oxidation reactions with rate constants of 10⁻⁹ to 10⁻⁷ s⁻¹ and activation energies of 60-100 kJ/mol [12].

Solubility Characteristics in Polar/Non-Polar Solvents

Solubility in Polar Solvents

The solubility behavior of 4-amino-3-cyclopentylbutanoic acid hydrochloride in polar solvents is governed by its zwitterionic nature and the presence of the chloride counterion. In polar protic solvents, the compound exhibits high solubility due to favorable hydrogen bonding interactions and ionic solvation [13] [14].

Water: The compound demonstrates high solubility in water (>100 mg/mL estimated), attributed to the formation of extensive hydrogen-bonding networks between the amino and carboxyl groups and water molecules. The hydrochloride salt form enhances water solubility compared to the free amino acid through improved ionic interactions [15] [16].

Methanol and Ethanol: Moderate to high solubility is observed in lower alcohols, with solubility decreasing as the alkyl chain length increases. The estimated solubility ranges are 10-100 mg/mL in methanol and 5-50 mg/mL in ethanol [17] [18].

Dimethyl Sulfoxide (DMSO): High solubility (>100 mg/mL estimated) is expected in DMSO due to its excellent solvating properties for both ionic and polar compounds [19].

Solubility in Non-Polar Solvents

The solubility of 4-amino-3-cyclopentylbutanoic acid hydrochloride in non-polar solvents is extremely limited due to the ionic nature of the compound and the absence of favorable solvation interactions [20] [21].

Hydrocarbons: The compound is essentially insoluble in hexane and other alkanes (<0.01 mg/mL estimated), consistent with the general principle that ionic compounds are poorly soluble in non-polar media [22].

Chloroform and Dichloromethane: Very low solubility (<1 mg/mL estimated) is observed in these moderately polar solvents, insufficient to overcome the strong ionic interactions within the crystal lattice [23].

Diethyl Ether: Extremely low solubility (<0.1 mg/mL estimated) due to the polar nature of the compound and lack of complementary interactions with the ether solvent [24].

Solubility Enhancement Mechanisms

The solubility of amino acid hydrochlorides can be enhanced through several mechanisms:

Salt Effects: The presence of other salts can significantly influence solubility through salting-in or salting-out effects. Divalent cations such as Ca²⁺ and Mg²⁺ typically enhance amino acid solubility by factors of 2-5 [25] [26].

pH Modification: Solubility varies dramatically with pH due to changes in ionization state. Maximum solubility typically occurs near the isoelectric point, with enhanced solubility at extreme pH values [27] [28].

Cosolvent Systems: Mixed solvent systems containing water and organic cosolvents can provide optimal solubility conditions by balancing polar and non-polar interactions [23].

pKa Determination and pH-Dependent Behavior

Ionization Constants

The pKa values of 4-amino-3-cyclopentylbutanoic acid hydrochloride reflect the ionization behavior of its functional groups. These values are critical for understanding the compound's behavior across different pH conditions [29] [30].

Carboxylic Acid Group: The carboxylic acid functionality exhibits a pKa value estimated at 2.1-2.3, consistent with aliphatic carboxylic acids. This relatively low pKa indicates that the carboxyl group is predominantly deprotonated at physiological pH [31] [32].

Primary Amino Group: The amino group has an estimated pKa of 9.5-10.0, typical for primary aliphatic amines. This high pKa value means the amino group remains protonated under physiological conditions [33] [34].

Hydrochloride Salt: The hydrochloride contributes as a strong acid (pKa < 0), ensuring complete ionization in aqueous solution and contributing to the overall charge distribution of the molecule [35].

pH-Dependent Charge Distribution

The charge state of 4-amino-3-cyclopentylbutanoic acid hydrochloride varies predictably with solution pH, following the Henderson-Hasselbalch equation for each ionizable group [30] [36].

| pH Range | Predominant Form | Net Charge | Behavior |

|---|---|---|---|

| < 1.0 | Fully protonated | +2 | Cationic |

| 1.0-4.0 | Carboxyl deprotonated | +1 | Cationic |

| 4.0-8.0 | Zwitterionic | 0 (net) | Neutral |

| 8.0-11.0 | Amino deprotonated | -1 | Anionic |

| > 11.0 | Fully deprotonated | -2 | Anionic |

Isoelectric Point Determination

The isoelectric point (pI) represents the pH at which the compound exhibits zero net charge, calculated from the pKa values of the ionizable groups. For 4-amino-3-cyclopentylbutanoic acid hydrochloride, the estimated pI is 5.8-6.2, calculated as the average of the carboxyl and amino pKa values [36] [37].

At the isoelectric point, the compound exists predominantly in its zwitterionic form, characterized by simultaneous positive and negative charges on different functional groups. This zwitterionic structure is stabilized by intramolecular electrostatic interactions and exhibits unique solubility and stability properties [38] [39].

Buffer Capacity and Titration Behavior

The compound exhibits significant buffer capacity in two pH regions corresponding to its pKa values. The titration curve shows characteristic inflection points at pH ~2.2 (carboxyl group) and pH ~9.7 (amino group), with buffer capacity maxima at these pH values [33] [40].

The buffer capacity is particularly important for pharmaceutical applications, as it influences the compound's stability and bioavailability under different physiological conditions. The presence of the cyclopentyl group may slightly modify these values compared to simpler amino acids due to inductive effects [41].

Environmental Stability Considerations

The pH-dependent behavior directly impacts the compound's environmental stability. At extreme pH values, the compound may undergo hydrolysis or other degradation reactions, while the zwitterionic form near the isoelectric point typically exhibits maximum stability [8] [12].